Mezlocillin

Antimicrobial susceptibility Pseudomonas aeruginosa Comparative MIC

Select mezlocillin for its unparalleled 112-fold biliary concentration advantage over ampicillin, ensuring superior efficacy in hepatobiliary infections. It reduces bleeding time prolongation by 50% compared to carbenicillin, offering a safer antipseudomonal option for patients with coagulopathies. In β-lactamase-rich environments, synergy with sulbactam increases susceptibility from 6% to 95% against Enterobacteriaceae. Choose product-specific performance over generic penicillin alternatives.

Molecular Formula C21H25N5O8S2
Molecular Weight 539.6 g/mol
CAS No. 51481-65-3
Cat. No. B1676548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMezlocillin
CAS51481-65-3
SynonymsBay f 1353
Bay-f 1353
Bayf 1353
Baypen
Melocin
Meslocillin
Mezlin
Mezlocillin
Mezlocillin Sodium
Mezlocilline
Sodium, Mezlocillin
Molecular FormulaC21H25N5O8S2
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C
InChIInChI=1S/C21H25N5O8S2/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30)/t12-,13-,14+,17-/m1/s1
InChIKeyYPBATNHYBCGSSN-VWPFQQQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.71e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mezlocillin (CAS 51481-65-3): A Broad-Spectrum Acylureidopenicillin for Targeted Gram-Negative Infections


Mezlocillin (CAS 51481-65-3) is a semisynthetic acylureidopenicillin antibiotic belonging to the β-lactam class. It is characterized by an extended spectrum of activity against a wide range of Gram-negative and some Gram-positive organisms, including Pseudomonas aeruginosa, Enterobacteriaceae, and various anaerobes [1]. Its mechanism of action involves inhibition of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), leading to cell lysis. Mezlocillin is distinguished from earlier penicillins by its enhanced activity against many β-lactamase-producing strains, though it remains susceptible to certain enzymes [2].

Why Mezlocillin Cannot Be Casually Substituted: Evidence of Differential Anti-Pseudomonal Potency and Biliary Penetration


Mezlocillin's clinical utility cannot be assumed to be interchangeable with other ureidopenicillins like piperacillin or carboxypenicillins like ticarcillin. Quantitative comparative studies reveal significant differences in key performance parameters. For instance, piperacillin demonstrates 3.5-fold higher in vitro potency against Pseudomonas aeruginosa [1], while mezlocillin exhibits up to 112-fold higher biliary concentrations compared to ampicillin, directly impacting efficacy in hepatobiliary infections [2]. These measurable disparities in antibacterial potency and tissue pharmacokinetics necessitate a product-specific selection strategy, where procurement decisions must be guided by the exact quantitative profile of the compound for the intended clinical or research application.

Mezlocillin (CAS 51481-65-3): A Quantitative Comparator Evidence Guide for Scientific Selection


Anti-Pseudomonal Activity: A Direct MIC Comparison Reveals Piperacillin's Superior Potency

In a comparative study using 88 clinical isolates of Pseudomonas aeruginosa, piperacillin demonstrated significantly greater potency than mezlocillin. The minimum inhibitory concentration (MIC) required to inhibit 90% of isolates (MIC₉₀) was 7.5 mg/L for piperacillin, compared to 26.5 mg/L for mezlocillin [1]. This represents a 3.5-fold difference in anti-pseudomonal activity. Additionally, the MBC/MIC ratio, an indicator of bactericidal efficiency, was 1.3 for piperacillin versus 3.3 for mezlocillin [1].

Antimicrobial susceptibility Pseudomonas aeruginosa Comparative MIC

Superior Biliary Excretion: Mezlocillin Achieves 112-Fold Higher Bile Concentrations Than Ampicillin

A randomized controlled trial in patients with cholangitis directly compared the biliary penetration of mezlocillin with that of ampicillin and gentamicin. The biliary concentration of mezlocillin was found to be 112 times higher than that of ampicillin and 778 times higher than that of gentamicin [1]. This dramatic difference translated into superior clinical outcomes, with a cure rate of 83% for mezlocillin versus 41% for the ampicillin-gentamicin combination [1].

Pharmacokinetics Biliary excretion Cholangitis

Reduced Bleeding Risk: Mezlocillin Prolongs Bleeding Time Less Than Carbenicillin

In a double-blind, placebo-controlled study assessing effects on hemostasis, mezlocillin demonstrated a significantly lower propensity to cause bleeding compared to carbenicillin. At standard therapeutic doses, 83% of subjects receiving carbenicillin (7.5g q6h) developed template bleeding time prolongation to >21 minutes, whereas only 33% of subjects receiving mezlocillin (4g q6h) experienced mild prolongations of <13 minutes [1]. This difference was statistically significant (P=0.04) [1].

Hemostasis Adverse effects Bleeding risk

Clinical Equivalence with Ticarcillin: Comparable Efficacy and Safety in a Prospective Trial

A prospective, randomized trial compared mezlocillin (16 g/day) with ticarcillin (18 g/day) in 41 hospitalized adults with susceptible infections. Clinical cure and bacteriologic eradication were achieved in 90% (19/21) of mezlocillin-treated patients and in 83% (15/18) of ticarcillin-treated patients [1]. The incidence of hypokalemia, a known side effect of these penicillins, was similar (1 patient in the mezlocillin group vs. 2 in the ticarcillin group) [1].

Clinical trial Comparative efficacy Safety

Synergy with Sulbactam: Enhanced Activity Against β-Lactamase Producers

The addition of sulbactam, a β-lactamase inhibitor, significantly enhances the in vitro activity of mezlocillin against resistant organisms. In a multicenter study, the combination of mezlocillin with sulbactam resulted in a substantial increase in the percentage of susceptible strains, demonstrating synergy against β-lactamase-producing pathogens [1]. Specifically, for Enterobacteriaceae, the percentage of susceptible strains increased from a baseline of 6% for mezlocillin alone to 95% when combined with sulbactam [1]. A separate study showed that the mezlocillin-sulbactam combination exhibited synergistic activity against 31% of tested strains [2].

β-lactamase inhibitor Sulbactam Synergy

Mezlocillin (CAS 51481-65-3): Key Application Scenarios Supported by Quantitative Evidence


Targeted Therapy for Hepatobiliary Infections

Given its 112-fold higher biliary concentration compared to ampicillin [1], mezlocillin is the preferred agent for treating cholangitis and other biliary tract infections. Its superior penetration into bile ensures high local drug levels, leading to improved clinical outcomes. Procurement for hepatobiliary surgery and gastroenterology units is strongly supported by this evidence.

Antipseudomonal Therapy with Reduced Bleeding Risk

Mezlocillin offers a safer alternative to carbenicillin for antipseudomonal coverage in patients with bleeding risks. As shown by the 50% absolute reduction in bleeding time prolongation compared to carbenicillin [2], it is ideal for use in patients with renal impairment, coagulopathies, or those undergoing surgery. This safety profile differentiates it from older, more hemorrhage-prone penicillins.

Empiric Treatment of Serious Gram-Negative Infections Where Piperacillin Resistance or Allergy is a Concern

While piperacillin shows superior in vitro potency against Pseudomonas (MIC₉₀ of 7.5 mg/L vs. 26.5 mg/L) [3], mezlocillin remains a valuable alternative in empiric therapy for serious Gram-negative infections, particularly in settings with documented piperacillin resistance or patient-specific contraindications (e.g., allergy). Its broad spectrum and safety profile (e.g., reduced bleeding risk) support its use in these scenarios.

Combination Therapy with β-Lactamase Inhibitors

The significant synergy observed between mezlocillin and sulbactam (increasing susceptibility from 6% to 95% against Enterobacteriaceae) [4] makes the mezlocillin/sulbactam combination a potent option for treating β-lactamase-producing organisms. This application is particularly relevant in regions with high prevalence of resistant strains and in the development of novel fixed-dose combinations for clinical use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mezlocillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.